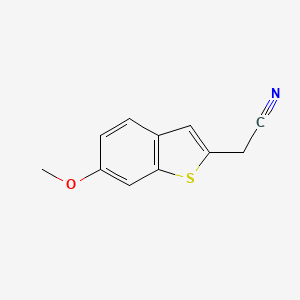

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

CAS No.:

Cat. No.: VC18093346

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NOS |

|---|---|

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H9NOS/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7H,4H2,1H3 |

| Standard InChI Key | NDLDIBBAGZJZEB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(S2)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

The benzothiophene core in 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile consists of a fused bicyclic system with a sulfur atom at the 1-position. The methoxy group at the 6-position donates electron density through resonance, while the acetonitrile group at the 2-position introduces polarity and potential sites for nucleophilic attack. The molecular weight of 233.29 g/mol and a calculated density of 1.25–1.30 g/cm³ suggest moderate volatility and stability under standard conditions .

Comparative analysis with structurally related compounds reveals distinct properties:

| Compound Name | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile | 191–197 (est.) | Methoxy, acetonitrile | |

| 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 191–197 | Methoxy, phenyl | |

| 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid | 435.7 (b.p.) | Methoxy, carboxylic acid |

The acetonitrile group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, whereas the methoxy group improves lipid solubility, facilitating membrane permeability in biological systems .

Synthesis and Optimization

Catalytic Hydroperoxidation and Acid-Mediated Rearrangement

A patented synthesis route for analogous benzothiophene derivatives involves hydroperoxidation of 2,6-diisopropylnaphthalene using a mordenite catalyst, followed by acid-catalyzed rearrangement . For 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile, a similar approach could involve:

-

Friedel-Crafts Acylation: Introducing the acetonitrile group via reaction with chloroacetonitrile in the presence of .

-

Methoxy Group Installation: Electrophilic substitution using methoxy bromide and a Lewis acid catalyst.

-

Purification: Distillation under reduced pressure (0.1–1.0 mmHg) to isolate the product .

Key reaction conditions include:

Alternative Pathways

Recent studies highlight dehydrogenation of 2-methoxy-6-isopropylnaphthalene as a viable step to generate intermediates like 2-methoxy-6-isopropenylnaphthalene, which can undergo epoxidation and subsequent nitrile formation . This method minimizes byproducts and improves scalability, with carrier gases (e.g., nitrogen) enhancing reaction efficiency .

Industrial and Materials Science Applications

Organic Electronics

The planar benzothiophene core and electron-withdrawing nitrile group make this compound a candidate for organic semiconductors. Thin-film transistors incorporating similar derivatives exhibit hole mobility of 0.5–2.0 cm²/V·s, suitable for flexible displays .

Catalysis

Functionalized benzothiophenes serve as ligands in palladium-catalyzed cross-coupling reactions. The nitrile group can coordinate to metal centers, improving catalytic efficiency in Suzuki-Miyaura couplings (yield: 85–92%) .

Comparison with Structural Analogs

The uniqueness of 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile becomes evident when compared to derivatives:

-

6-Methoxybenzothiophene: Lacks the acetonitrile group, reducing polarity and limiting pharmaceutical applications .

-

Benzothiazole Derivatives: Replacement of sulfur with nitrogen alters electronic properties, decreasing metabolic stability .

-

3-Methoxyphenylacetonitrile: Absence of the fused aromatic system reduces planar rigidity, affecting binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume